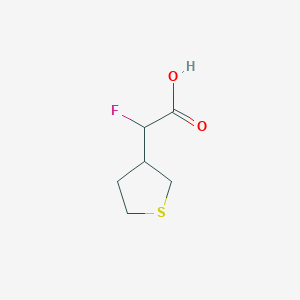
2-(2-Methylbutan-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylbutan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H22O. It is a type of alcohol, specifically a tertiary alcohol, due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is used primarily in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with 2-methyl-2-butanol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids like sulfuric acid or hydrochloric acid.
Solvent: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques like distillation and recrystallization to ensure high purity.
Safety Measures: Proper handling of strong acids and organic solvents to prevent accidents.
化学反応の分析
Types of Reactions
2-(2-Methylbutan-2-yl)cyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexane.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学的研究の応用
2-(2-Methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The compound may also interact with cell membranes, affecting their fluidity and function.
類似化合物との比較
Similar Compounds
2-Methyl-1-butanol: Another tertiary alcohol with similar properties but a different structure.
Cyclohexanol: A secondary alcohol with a similar cyclohexane ring but different substituents.
2-Cyclohexen-1-ol: An alcohol with a double bond in the cyclohexane ring, leading to different reactivity.
Uniqueness
2-(2-Methylbutan-2-yl)cyclohexan-1-ol is unique due to its specific structure, which combines a cyclohexane ring with a tertiary alcohol. This structure imparts unique physical and chemical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
91242-72-7 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h9-10,12H,4-8H2,1-3H3 |
InChIキー |
JKHLDPLGPPLIPU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


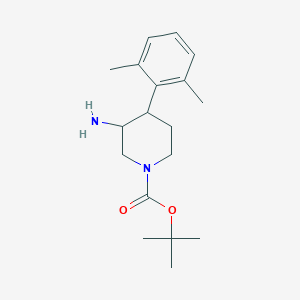
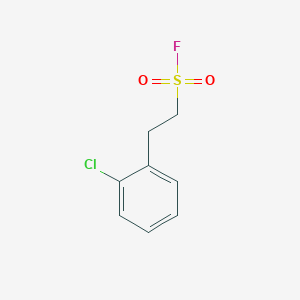
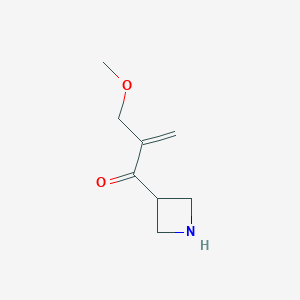

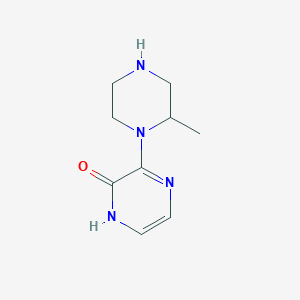
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
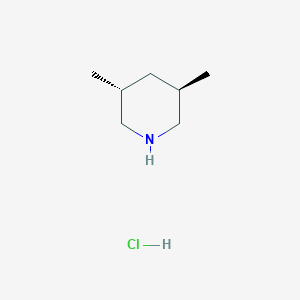

![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)
![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)



